molecular formula C10H19NOS B13341955 (1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol

(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol

Cat. No.: B13341955
M. Wt: 201.33 g/mol
InChI Key: GVABDLXRFWZFJZ-UHFFFAOYSA-N
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Description

(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol is a complex organic compound characterized by a cyclopentane ring substituted with a thietan-3-ylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the thietan-3-ylamino group and the hydroxymethyl group through subsequent reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

    Substitution: The thietan-3-ylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a cyclopentanone derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which (1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol exerts its effects depends on its interaction with molecular targets. The thietan-3-ylamino group may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological systems. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group on the cyclopentane ring.

    Thietan-3-ylamine: Contains the thietan-3-ylamino group but lacks the cyclopentane ring and hydroxymethyl group.

    Cyclopentylmethanol: Similar structure but without the thietan-3-ylamino group.

Uniqueness

(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol is unique due to the combination of the cyclopentane ring, thietan-3-ylamino group, and hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

[1-methyl-2-(thietan-3-ylamino)cyclopentyl]methanol

InChI

InChI=1S/C10H19NOS/c1-10(7-12)4-2-3-9(10)11-8-5-13-6-8/h8-9,11-12H,2-7H2,1H3

InChI Key

GVABDLXRFWZFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1NC2CSC2)CO

Origin of Product

United States

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